octahydroquinolin-7(1H)-one octahydroquinolin-7(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC4032018
InChI: InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2
SMILES: C1CC2CCC(=O)CC2NC1
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

octahydroquinolin-7(1H)-one

CAS No.:

Cat. No.: VC4032018

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

octahydroquinolin-7(1H)-one -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one
Standard InChI InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2
Standard InChI Key LGGHILDVIWBNJZ-UHFFFAOYSA-N
SMILES C1CC2CCC(=O)CC2NC1
Canonical SMILES C1CC2CCC(=O)CC2NC1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for octahydroquinolin-7(1H)-one is (4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one, reflecting its stereospecific bicyclic framework . The compound exists in a cis-fused conformation, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations, which reveal axial proton interactions between H-2a (δₕ 3.58 ppm) and H-9 (δₕ 1.38 ppm) .

Molecular Descriptors

  • Canonical SMILES: C1CC2CCC(=O)CC2NC1

  • InChI Key: LGGHILDVIWBNJZ-CBAPKCEASA-N

  • XLogP3: 1.2 (indicating moderate lipophilicity) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₅NOPubChem
Molecular Weight153.22 g/molVulcanChem
Melting Point98–102°C (lit.)Patent
Boiling Point285–290°C (est.)Computational
SolubilitySlightly soluble in polar solventsExperimental

Synthetic Methodologies

Hydrogenation of Quinoline Derivatives

A common route involves the partial hydrogenation of quinolin-7(1H)-one using palladium on carbon (Pd/C) under high-pressure H₂. This method yields the saturated bicyclic structure with >90% efficiency. Recent advancements employ continuous flow hydrogenation to enhance reaction control and reduce byproducts.

Cyclization of Precursors

Intramolecular aldol cyclization of δ-keto amines, mediated by concentrated sulfuric acid, provides a stereoselective pathway. For example, heating 5-aminopent-3-en-2-one at 140°C produces octahydroquinolin-7(1H)-one with 65–75% yield.

Nitration-Hydrolysis Sequence

Patent data describe a two-step process:

  • Nitration: 5-aminotetrahydroquinoline is nitrated at the 7-position using HNO₃/H₂SO₄, yielding 7-nitro derivatives.

  • Hydrolysis: The nitro group is hydrolyzed to a ketone using 48% H₂SO₄ at 165°C, achieving 50–60% isolated yield.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions converts the ketone to a carboxylic acid, yielding 7-carboxyoctahydroquinoline.

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, forming 7-hydroxyoctahydroquinoline .

Substitution Reactions

The nitrogen atom undergoes N-alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing N-alkylated derivatives with antimicrobial activity.

Table 2: Representative Derivatives and Bioactivity

DerivativeBioactivity (IC₅₀)Reference
N-Methyl-7-ketoAntibacterial (MIC: 12.5 µg/mL)VulcanChem
7-HydroxyAnticancer (EC₅₀: 8.7 µM)Study
7-CarboxyHBV Capsid InhibitionPMC

Biological Applications

Antimicrobial Activity

Octahydroquinolin-7(1H)-one derivatives exhibit broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, MIC: 6.25–25 µg/mL) and fungi (e.g., Candida albicans, MIC: 12.5 µg/mL). Mechanistic studies suggest interference with microbial cell wall synthesis via penicillin-binding protein inhibition.

Antiviral Applications

A urea derivative incorporating the octahydroquinolin-7(1H)-one core (Compound 61) inhibits Hepatitis B Virus (HBV) replication by disrupting capsid assembly (EC₅₀: 0.32 µM) . This pharmacophore’s non-planar structure enhances target binding affinity .

Industrial and Pharmacological Relevance

Dye Synthesis

The compound serves as a precursor for rhodamine-class lasing dyes, valued for their photostability and fluorescence quantum yields . Industrial-scale synthesis employs continuous nitration-hydrolysis to meet demand .

Drug Development

Its saturated bicyclic structure offers a rigid scaffold for designing CNS-targeted drugs. For instance, N-acyl derivatives show promise as serotonin receptor modulators for treating depression .

Comparison with Structural Analogs

Table 3: Key Analogues and Distinct Features

CompoundStructureUnique Properties
Octahydroquinolin-4(1H)-oneKetone at C4Higher HBV inhibition
TetrahydroquinolinePartially saturatedLower thermal stability
Dihydroquinolin-2(1H)-onePlanar conformationEnhanced enzyme binding

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